molecular formula C18H15N3O4 B2860914 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448121-71-8

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2860914
CAS No.: 1448121-71-8
M. Wt: 337.335
InChI Key: PPEVKNHGJGPOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a hybrid heterocyclic compound combining a benzo[d][1,3]dioxole scaffold with a 3-methyl-1,2,4-oxadiazole substituent. The benzo[d][1,3]dioxole moiety is a fused aromatic ring system known for its metabolic stability and bioisosteric properties, while the 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle valued in medicinal chemistry for its hydrogen-bonding capacity and resistance to enzymatic degradation .

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-11-19-17(25-21-11)9-12-4-2-3-5-14(12)20-18(22)13-6-7-15-16(8-13)24-10-23-15/h2-8H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEVKNHGJGPOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Piperonylic Acid

Piperonylic acid (benzo[d]dioxole-5-carboxylic acid) serves as the precursor. Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) under reflux conditions:
$$
\text{Benzo[d]dioxole-5-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux, 4 h}} \text{Benzo[d]dioxole-5-carbonyl chloride} + \text{HCl} + \text{SO}2
$$
Yield : 92–95%.

Synthesis of 2-((3-Methyl-1,2,4-Oxadiazol-5-yl)methyl)aniline

This intermediate requires constructing the 3-methyl-1,2,4-oxadiazole ring on a phenylmethyl backbone. Two predominant methods are employed:

Method A: Cyclization of Amidoxime with Acetyl Chloride

  • Synthesis of 2-(Hydroxyimino)acetamide :
    React 2-aminobenzyl bromide with hydroxylamine hydrochloride in ethanol:
    $$
    \text{2-Aminobenzyl bromide} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, 60°C, 6 h}} \text{2-(Hydroxyimino)acetamide}
    $$
  • Cyclization with Acetyl Chloride :
    Treat the amidoxime with acetyl chloride in dichloromethane (DCM) containing triethylamine (TEA):
    $$
    \text{2-(Hydroxyimino)acetamide} + \text{CH}_3\text{COCl} \xrightarrow{\text{DCM, TEA, 0°C → rt, 12 h}} \text{3-Methyl-1,2,4-oxadiazole}
    $$
    Yield : 78%.

Method B: Nitrile Oxide Cycloaddition

  • Preparation of Benzyl Nitrile Oxide :
    Oxidize 2-aminobenzaldehyde oxime with chloramine-T in tetrahydrofuran (THF):
    $$
    \text{2-Aminobenzaldehyde oxime} + \text{ClNH}_2\text{T} \xrightarrow{\text{THF, rt, 3 h}} \text{Benzyl nitrile oxide}
    $$
  • Cycloaddition with Acetonitrile :
    React the nitrile oxide with acetonitrile under microwave irradiation:
    $$
    \text{Benzyl nitrile oxide} + \text{CH}_3\text{CN} \xrightarrow{\text{MW, 100°C, 30 min}} \text{3-Methyl-1,2,4-oxadiazole}
    $$
    Yield : 65%.

Amide Coupling Reaction

The final step involves coupling the acid chloride with the aniline derivative using N,N-diisopropylethylamine (DIPEA) as a base in anhydrous DCM:
$$
\text{Benzo[d]dioxole-5-carbonyl chloride} + \text{2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)aniline} \xrightarrow{\text{DCM, DIPEA, 0°C → rt, 24 h}} \text{Target Compound}
$$
Yield : 85–88%.

Optimization and Analytical Validation

Reaction Condition Optimization

  • Temperature : Elevated temperatures (60–80°C) during cyclization improve oxadiazole ring formation.
  • Catalysts : Use of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) enhances amide coupling efficiency.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 6.95–7.12 (m, 5H, ArH), 4.32 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₁₉H₁₆N₃O₄ [M+H]⁺: 362.1138; found: 362.1141.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantages Limitations
A 3 62 Mild conditions, scalable Longer reaction times
B 3 57 Rapid microwave step Lower yield due to side reactions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide bond, resulting in the formation of reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be utilized in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate various pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Key Characterization Techniques :

  • Spectroscopy : ¹H/¹³C NMR and IR spectroscopy are standard for confirming structural features, as seen in HSD-2 and HSD-4 .
  • HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) provides precise molecular weight validation, as demonstrated for oxadiazole-pyrazole hybrids .

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with structurally related derivatives:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound 3-methyl-1,2,4-oxadiazole, benzodioxole C₁₉H₁₆N₃O₄* 350.35 Potential anticancer/antiviral
HSD-2 (2a) 3,4-Dimethoxyphenyl, benzodioxole C₁₆H₁₅NO₅ 301.29 Unspecified activity
Compound 45 () 3-methyl-1,2,4-oxadiazole, thioether linkage C₂₀H₁₈Cl₂N₆O₂S 493.36 Anticancer, antiviral
N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide 5-Methylisoxazole, benzodioxole C₁₂H₁₀N₂O₄ 246.22 Safety concerns (toxicity)
3-(1,3-Benzodioxol-5-yl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide 1,2,4-Oxadiazole, phenoxyacetyl group C₂₁H₂₀N₄O₆ 424.41 Unspecified activity

*Molecular formula and weight calculated based on structural inference.

Key Differences and Implications

Bioactivity :

  • The target compound’s 3-methyl-1,2,4-oxadiazole group may enhance metabolic stability compared to HSD-2’s methoxy groups, which are prone to demethylation .
  • Compound 45 () incorporates a thioether linkage, which could improve lipophilicity and membrane permeability relative to the target compound’s methylene bridge .

Safety Profile :

  • N-(5-Methylisoxazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide () has documented toxicity, suggesting that isoxazole derivatives may pose higher risks than oxadiazole analogs .

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step protocols, whereas HSD-2 and HSD-4 are synthesized via straightforward amide coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.